1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea
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Overview
Description
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, along with a phenylurea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-ketoesters.
Urea Formation: The phenylurea moiety can be introduced by reacting the pyrazole derivative with phenyl isocyanate under suitable conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares the pyrazole ring structure but differs in the functional groups attached.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone: Another pyrazole derivative with different substituents, used in the synthesis of zolazepam.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-1-methylpyrazol-4-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-10(12)9(7-13-16)15-11(17)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWPPPEHQOVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)NC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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